molecular formula C7H12 B15253278 (Prop-1-en-2-yl)cyclobutane

(Prop-1-en-2-yl)cyclobutane

Cat. No.: B15253278
M. Wt: 96.17 g/mol
InChI Key: QRTKMUJLWMHNQK-UHFFFAOYSA-N
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Description

(Prop-1-en-2-yl)cyclobutane is an organic compound with the molecular formula C7H12 It consists of a cyclobutane ring substituted with a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (Prop-1-en-2-yl)cyclobutane involves the [2+2] cycloaddition reaction. This reaction typically requires the use of alkenes and a suitable catalyst under controlled conditions. For instance, the reaction between an alkene and an allene can produce cyclobutane derivatives through photochemical or thermal activation .

Industrial Production Methods

Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(Prop-1-en-2-yl)cyclobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutanone derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming cyclobutyl derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutyl derivatives.

    Substitution: Halogenated cyclobutane compounds.

Scientific Research Applications

(Prop-1-en-2-yl)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Prop-1-en-2-yl)cyclobutane involves its ability to participate in various chemical reactions due to the presence of the cyclobutane ring and the prop-1-en-2-yl group. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    Cyclobutene: A cyclobutane derivative with a double bond.

    Cyclopropane: A three-membered ring compound with similar reactivity.

Uniqueness

(Prop-1-en-2-yl)cyclobutane is unique due to the presence of both a cyclobutane ring and a prop-1-en-2-yl group.

Properties

IUPAC Name

prop-1-en-2-ylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-6(2)7-4-3-5-7/h7H,1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTKMUJLWMHNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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